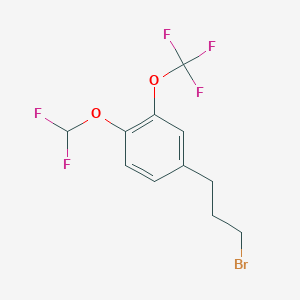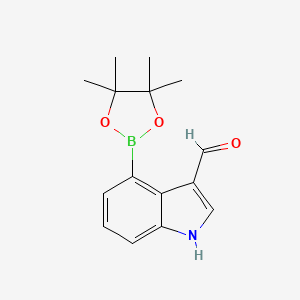
3-Formylindole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylindole-4-boronic acid pinacol ester is an organoboron compound that features both an indole ring and a boronic ester group. This compound is of significant interest in organic synthesis due to its versatility and stability. The boronic ester group, in particular, is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylindole-4-boronic acid pinacol ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 3-formylindole using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents and catalysts are often the same, but the process is scaled up to accommodate larger quantities of starting materials.
化学反応の分析
Types of Reactions
3-Formylindole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: 3-Formylindole-4-boronic acid.
Reduction: 3-Hydroxymethylindole-4-boronic acid pinacol ester.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
3-Formylindole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a probe in biological systems due to the indole moiety, which is common in many natural products and pharmaceuticals.
Medicine: Explored for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Formylindole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This is followed by the reductive elimination to form the desired carbon-carbon bond. The indole ring can also participate in various interactions due to its aromatic nature, making it a versatile scaffold in chemical reactions.
類似化合物との比較
Similar Compounds
- 3-Iodophenylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 3-Chloropyridine-4-boronic acid pinacol ester
Uniqueness
3-Formylindole-4-boronic acid pinacol ester is unique due to the presence of both a formyl group and an indole ring, which provides additional functionalization options compared to other boronic esters. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
特性
分子式 |
C15H18BNO3 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-13(11)10(9-18)8-17-12/h5-9,17H,1-4H3 |
InChIキー |
JUNDFUDUKHGXPE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


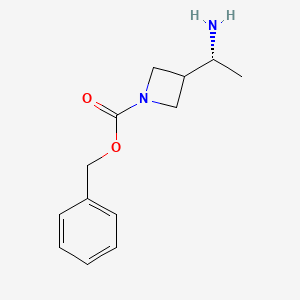
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
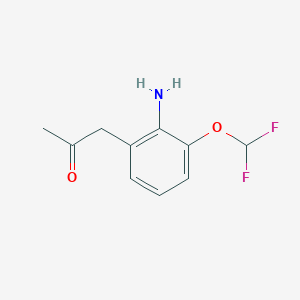
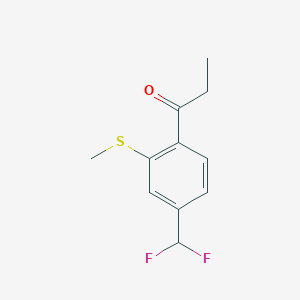

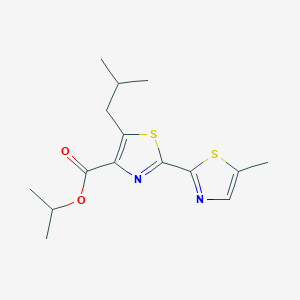

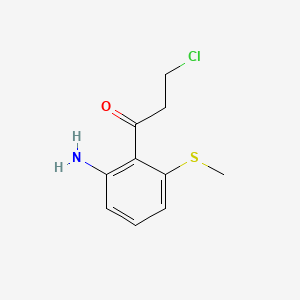

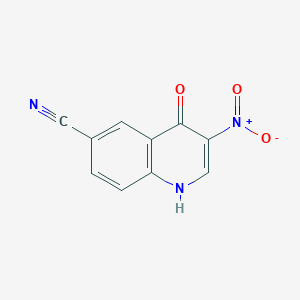
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)

